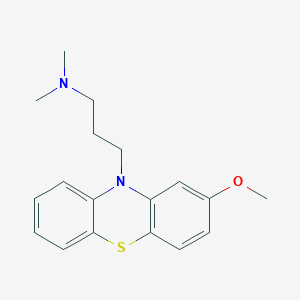

Metopromazina

Descripción general

Descripción

Se utiliza principalmente en el manejo de la psicosis, particularmente la esquizofrenia, y las fases maníacas del trastorno bipolar . La metopromazina también exhibe propiedades antagonistas de la histamina, lo que la hace útil en el tratamiento de afecciones asociadas con ansiedad, tensión y ciertos tipos de dolor .

Aplicaciones Científicas De Investigación

La metopromazina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La metopromazina ejerce sus efectos principalmente a través del antagonismo de los receptores de dopamina en el cerebro . Esta acción ayuda a aliviar los síntomas de la psicosis y las fases maníacas en el trastorno bipolar. Además, la this compound se une a los receptores 5HT2, lo que puede contribuir a sus efectos antipsicóticos . El compuesto también tiene propiedades antagonistas de la histamina, que ayudan a reducir la ansiedad y la tensión .

Análisis Bioquímico

Biochemical Properties

Methopromazine interacts with various enzymes and proteins. It has pharmacological activity similar to that of both chlorpromazine and promethazine . It has the histamine-antagonist properties of the antihistamines together with central nervous system effects resembling those of chlorpromazine .

Cellular Effects

Methopromazine’s antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain . In addition, its binding to 5HT2 receptors may also play a role . It is used to treat mental and emotional disorders, including schizophrenia, manic-depressive syndromes, and other psychotic disorders .

Molecular Mechanism

Methopromazine exerts its effects at the molecular level through various mechanisms. The primary mechanism of action is the antagonism of dopamine receptors in the brain . This antagonism is thought to underlie its antipsychotic effects. Additionally, Methopromazine also binds to 5HT2 receptors, which may contribute to its therapeutic effects .

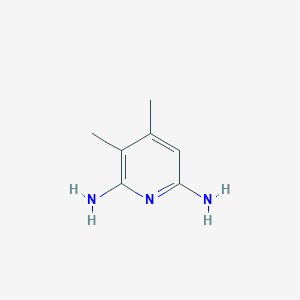

Métodos De Preparación

La síntesis de metopromazina implica un proceso de varios pasos. Uno de los pasos clave es la reacción de orto-tioarilación de anilinas, que es catalizada por una combinación de triflato de hierro(III) y seleniuro de difenilo . Esta reacción es seguida por ciclización utilizando una reacción de acoplamiento Ullmann-Goldberg o Buchwald Hartwig . La producción industrial de this compound típicamente emplea un enfoque de ciclización catalizada por cobre(I) .

Análisis De Reacciones Químicas

La metopromazina sufre varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus derivados de amina correspondientes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como los haluros de alquilo . Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y varios derivados sustituidos .

Comparación Con Compuestos Similares

La metopromazina es similar a otros derivados de fenotiazina como la clorpromazina y la prometazina . es único en su combinación de antagonismo del receptor de dopamina y propiedades antagonistas de la histamina . Esta acción dual lo hace particularmente efectivo en el tratamiento de una gama de trastornos psicóticos y relacionados con la ansiedad.

Compuestos similares

- Clorpromazina

- Prometazina

- Tioridazina

- Flufenazina

Estos compuestos comparten similitudes estructurales con la this compound pero difieren en sus perfiles farmacológicos específicos y aplicaciones clínicas .

Propiedades

IUPAC Name |

3-(2-methoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-19(2)11-6-12-20-15-7-4-5-8-17(15)22-18-10-9-14(21-3)13-16(18)20/h4-5,7-10,13H,6,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRABPYPSZVCCLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3403-42-7 (maleate[1:1]) | |

| Record name | Methopromazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90209843 | |

| Record name | Methoxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-01-8 | |

| Record name | 2-Methoxy-N,N-dimethyl-10H-phenothiazine-10-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methopromazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methopromazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6F645Q9HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

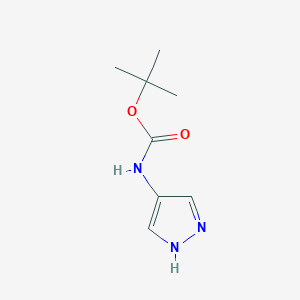

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methoxypromazine?

A1: Methoxypromazine has a molecular formula of C18H22N2OS and a molecular weight of 314.43 g/mol. []

Q2: How does methoxypromazine interact with its biological targets?

A2: Methoxypromazine exhibits binding affinity for dopamine D2 receptors and alpha-1 adrenergic receptors. [] It demonstrates a stronger affinity for these receptors compared to alpha-2 adrenergic receptors. [] This binding affinity is suggested to contribute to its pharmacological effects. [] Additionally, methoxypromazine can photosensitize the cross-linking of bovine lens crystallins in vitro in the presence of oxygen and near-ultraviolet light. [] This interaction suggests a potential mechanism for cataract development associated with the drug. []

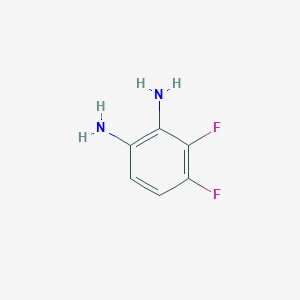

Q3: Does the introduction of fluorine atoms into the structure of methoxypromazine impact its receptor binding affinity?

A3: Yes, introducing fluorine at the 7-position of methoxypromazine leads to an increased affinity for the 3H-spiroperidol binding site of the dopamine receptor. [] This modification highlights the impact of structural changes on the compound's pharmacological activity.

Q4: How does methoxypromazine compare to chlorpromazine in terms of its sedative and tranquilizing effects?

A4: Methoxypromazine demonstrates comparable sedative and tranquilizing effects to chlorpromazine but exhibits lower potency, particularly in individuals with acute psychosis. []

Q5: How does methoxypromazine compare to other phenothiazine derivatives in terms of its efficacy in treating schizophrenia?

A6: Clinical trials indicate that methoxypromazine might be less effective in treating schizophrenia compared to chlorpromazine. [] This difference highlights the varying clinical efficacy among phenothiazine derivatives.

Q6: What is the impact of methoxypromazine on amino acid levels in the brain?

A7: Research indicates that methoxypromazine, along with chlorpromazine, can lead to a significant increase in glutamine levels in the rat brain. []

Q7: Does methoxypromazine induce the same conditional responses as other drugs like chlorpromazine?

A8: Research suggests that methoxypromazine may induce different conditional responses compared to drugs like chlorpromazine. [] This difference emphasizes the distinct pharmacological profiles of these compounds.

Q8: What is known about the metabolism of methoxypromazine in humans?

A9: Research indicates that methoxypromazine undergoes metabolism in the body, and its metabolites are excreted through urine. [] The specific metabolic pathways and enzymes involved require further investigation.

Q9: Do the metabolites of methoxypromazine exhibit any significant binding affinity for dopamine D2 receptors or adrenergic receptors?

A10: Yes, some metabolites of methoxypromazine, particularly ring-hydroxylated and N-demethylated metabolites, retain a notable affinity for dopamine D2 receptors and alpha-1 adrenergic receptors. [] Their binding affinities are lower than the parent drug but might still contribute to its overall pharmacological effects. []

Q10: Can methoxypromazine be used in analytical chemistry?

A11: Yes, methoxypromazine has shown potential as a chromogenic reagent in spectrophotometric determination of platinum. [] It forms a colored complex with platinum (IV) in the presence of a copper catalyst, allowing for quantitative analysis. [] This application highlights its utility beyond its pharmacological properties.

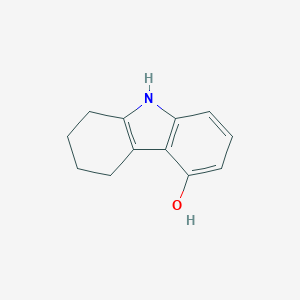

Q11: What is the impact of sulfoxidation on the structure of methoxypromazine?

A12: Sulfoxidation, a metabolic transformation, induces structural changes in methoxypromazine. [] These changes can influence the molecule's physicochemical properties and potentially affect its pharmacological activity. []

Q12: What is the solubility of methoxypromazine in different media?

A12: The solubility of methoxypromazine in various media and its impact on bioavailability and efficacy require further investigation. This information is essential for designing optimal drug delivery systems.

Q13: What is known about the toxicity profile of methoxypromazine?

A15: While methoxypromazine was initially reported to have minimal toxic or neurovegetative side effects, [] further research is needed to fully understand its long-term safety profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)

![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)